molecular formula C6H12N2O B1206692 (S)-piperidine-3-carboxamide CAS No. 88495-55-0

(S)-piperidine-3-carboxamide

Cat. No. B1206692
CAS RN: 88495-55-0
M. Wt: 128.17 g/mol
InChI Key: BVOCPVIXARZNQN-YFKPBYRVSA-N
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Patent
US07390830B1

Procedure details

Triethylamine (7.0 mL, 50 mmol) and 4-chlorobenzyl chloride (8.05 g, 50 mmol) were added to a solution of nipecotamide (6.40 g, 50 mmol) in acetonitrile (150 mL) and ethanol (20 mL). The resulting reaction mixture was stirred at 50° C. for 16 hours and cooled to room temperature. A saturated aqueous solution of NaHCO3 (50 mL) and water (150 mL) were then added, and the resulting mixture was extracted with ethyl acetate (150 mL×3). The extracts were washed with brine, dried over Na2SO4 and concentrated to afford a light-red solid. The obtained crude solid was washed with ether (100 mL) to provide 3-carbamoyl-1-(4-chlorobenzyl)piperidine (6.98 g, 54%).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Cl)=[CH:11][CH:10]=1.[NH:17]1[CH2:25][CH2:24][CH2:23][CH:19]([C:20]([NH2:22])=[O:21])[CH2:18]1.C([O-])(O)=O.[Na+]>C(#N)C.C(O)C.O>[C:20]([CH:19]1[CH2:23][CH2:24][CH2:25][N:17]([CH2:13][C:12]2[CH:15]=[CH:16][C:9]([Cl:8])=[CH:10][CH:11]=2)[CH2:18]1)(=[O:21])[NH2:22] |f:3.4|

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8.05 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Name
Quantity
6.4 g
Type
reactant
Smiles
N1CC(C(=O)N)CCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate (150 mL×3)
WASH
Type
WASH
Details
The extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a light-red solid
CUSTOM
Type
CUSTOM
Details
The obtained crude solid
WASH
Type
WASH
Details
was washed with ether (100 mL)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(N)(=O)C1CN(CCC1)CC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.98 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.